molecular formula C8H7ClN2O3 B156408 2-chloro-N-(3-nitrophenyl)acetamide CAS No. 10147-71-4

2-chloro-N-(3-nitrophenyl)acetamide

Cat. No.: B156408
CAS No.: 10147-71-4
M. Wt: 214.6 g/mol
InChI Key: UCBHRCPNMDOUMV-UHFFFAOYSA-N
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Description

Contextualization within Substituted Acetamides and Nitroaromatics Research

2-Chloro-N-(3-nitrophenyl)acetamide belongs to two prominent classes of organic compounds: substituted acetamides and nitroaromatics. Substituted acetamides are a cornerstone of modern organic and medicinal chemistry. The amide functional group is a fundamental component of peptides and proteins, and its synthetic analogues have found widespread application. nih.gov N-substituted acetamide (B32628) derivatives, in particular, are explored for a range of biological activities, with research demonstrating their potential as enzyme inhibitors and analgesic agents. rjptonline.orgacs.org The introduction of various substituents onto the acetamide framework allows for the fine-tuning of a molecule's physicochemical properties and biological interactions. rjptonline.orgresearchgate.net

Academic Significance and Research Gaps in Halogenated Amide Chemistry

The presence of a chlorine atom on the acetyl group of this compound places it within the sub-class of α-haloamides. These compounds are highly versatile building blocks in organic synthesis. nih.govrsc.org The carbon-halogen bond can be exploited in a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.gov The reactivity of α-haloamides has been extensively studied, leading to the development of methods for synthesizing complex heterocyclic structures. rsc.org

Despite the wealth of research on α-haloamides, there remain gaps in the understanding and application of these compounds. Much of the existing literature is dispersed, highlighting the need for comprehensive reviews to consolidate knowledge in this area. nih.gov While the general reactivity of α-haloamides is well-documented, the specific influence of various substituents on the aromatic ring of N-aryl-α-haloacetamides on their reactivity and potential applications is an area that warrants further investigation. Furthermore, the development of more efficient and selective catalytic systems for the transformation of α-haloamides continues to be an active field of research. acs.org

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound would likely focus on several key areas, driven by its unique structural combination. A primary objective would be the thorough investigation of its synthetic accessibility and the optimization of reaction conditions to improve yields and purity. A study on the synthesis of various 2-chloro-N-alkyl/aryl acetamide derivatives has reported a method for preparing this compound from chloroacetyl chloride and m-nitroaniline. ijpsr.info

Further research would logically explore the compound's reactivity, particularly focusing on the transformations involving the α-chloro atom and the nitro group. This could include its use as a precursor for the synthesis of novel heterocyclic compounds or as a building block in the development of new molecules with potential biological activity. Given the known bioactivity of many substituted acetamides and nitroaromatics, a significant objective would be to screen this compound and its derivatives for a range of pharmacological activities. While a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial properties, dedicated studies on the biological profile of this compound are less common. scielo.brscielo.br

A comprehensive spectroscopic and crystallographic analysis would also be a crucial objective. Understanding the three-dimensional structure and electronic properties of the molecule is fundamental to predicting its reactivity and potential interactions with biological targets.

Detailed Research Findings

While dedicated, in-depth studies solely on this compound are not abundant in the readily available literature, information can be compiled from broader studies on related compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its identification and for planning its use in synthetic procedures.

PropertyValue
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Appearance Crystalline solid
Melting Point Not consistently reported
InChI InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12)
InChIKey UCBHRCPNMDOUMV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)CCl)N+[O-]
Data sourced from NIST and PubChem. nist.govuni.lu

Synthesis

The primary synthetic route to this compound involves the acylation of 3-nitroaniline (B104315) with chloroacetyl chloride. ijpsr.info A general procedure is described in a study that synthesized a series of N-substituted chloroacetamide derivatives. ijpsr.info

Synthetic Procedure Overview

Reactants Reagents/Conditions Product
3-Nitroaniline, Chloroacetyl chloride Aqueous solution, stirring This compound

Based on the general method described for related compounds. ijpsr.info

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of synthesized compounds. For a series of 2-chloro-N-aryl acetamides, including the para-nitro substituted analogue, characterization data has been reported. ijpsr.info

Reported Spectroscopic Data for a Related Compound (p-nitro isomer)

Technique Key Observations
Infrared (IR) Spectroscopy 3279.10 cm⁻¹ (N-H stretch), 1670.41 cm⁻¹ (C=O stretch), 1591.33 cm⁻¹ (N-H bend), 850.64 cm⁻¹ (p-disubstituted benzene)
Mass Spectrometry (MS) [M+] m/z 214 (100%)

Data for 2-chloro-N-(4-nitrophenyl)acetamide. ijpsr.info

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBHRCPNMDOUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906207
Record name 2-Chloro-N-(3-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10147-71-4
Record name 2-Chloro-N-(3-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(3-nitrophenyl)acetamide
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Synthetic Methodologies for 2 Chloro N 3 Nitrophenyl Acetamide

Direct Acylation Routes for N-Aryl Chloroacetamides

The most common and straightforward method for synthesizing 2-chloro-N-(3-nitrophenyl)acetamide involves the direct acylation of 3-nitroaniline (B104315). This approach is part of a broader class of reactions for producing N-aryl chloroacetamides, which are valuable intermediates in medicinal and agricultural chemistry. researchgate.net

The reaction of 3-nitroaniline with chloroacetyl chloride is the quintessential method for preparing the title compound. In this nucleophilic acyl substitution, the amino group of 3-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction typically releases hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine. researchgate.netijpsr.info

A general representation of this reaction is as follows:

Reactants: 3-Nitroaniline, Chloroacetyl Chloride

Product: this compound

Byproduct: Hydrogen Chloride (HCl)

The synthesis of related N-substituted chloroacetamides has been described using various amines and chloroacetyl chloride, highlighting the versatility of this fundamental reaction. ijpsr.info The conformation of the resulting N-H bond in this compound has been noted to be anti to the meta-nitro group, a structural feature confirmed in studies of similar compounds. nih.gov

Optimizing the synthesis of N-aryl acetamides is crucial for improving yield, purity, and process efficiency. Research has explored various solvents, bases, and catalysts to refine the direct acylation method.

Several synthetic methodologies have been employed for producing 2-chloroacetamides, using different solvents and bases such as triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM), dioxane, or tetrahydrofuran (B95107) (THF), and potassium carbonate in benzene (B151609). sphinxsai.comresearchgate.net However, these methods can sometimes involve harsh conditions, long reaction times, or complex purification procedures. sphinxsai.comresearchgate.net

A notably efficient method involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in THF at room temperature. sphinxsai.comresearchgate.net This process offers high yields (75-95%) within a relatively short timeframe (3-6 hours) and simplifies product isolation, often requiring only precipitation in cold water and recrystallization from ethanol (B145695). sphinxsai.comresearchgate.net

The table below summarizes a comparative study of bases for this type of amidation.

EntryBaseSolventTime (h)Yield (%)
1DBUTHF386
2TEATHF1058
3DABCOTHF1065
4DBUDCM672
5DBUToluene862
6DBUAcetonitrile868
Data derived from studies on facile amidation using DBU. sphinxsai.comresearchgate.net
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, TEA: Triethylamine, DABCO: 1,4-Diazabicyclo[2.2.2]octane, THF: Tetrahydrofuran, DCM: Dichloromethane.

Another approach involves conducting the reaction in glacial acetic acid with sodium acetate. This system was used to synthesize the related compound 2-chloro-N-(2-nitrophenyl)acetamide, suggesting its applicability for the 3-nitro isomer as well. nih.gov

Multi-step Synthetic Approaches and Intermediate Chemistry

Beyond direct acylation, multi-step sequences can be employed, often positioning this compound as a key intermediate for more complex molecules. The reactivity of the chloroacetyl group makes it a versatile handle for further chemical modifications. researchgate.net

The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the susceptibility of the chlorine atom to nucleophilic substitution. researchgate.net This property allows this compound to serve as a building block for a variety of other compounds and heterocyclic systems. researchgate.net

For instance, a synthetic route for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, involves a two-step process: first, the acylation of p-nitroaniline with a chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide, followed by a methylation step. google.com This illustrates a pathway where the chloroacetamide is an intermediate that is subsequently modified. google.com The high reactivity of the chlorine atom and the N-H group allows for further functionalization, making these compounds valuable in synthetic programs. researchgate.net

While direct acylation is common, modern synthetic chemistry often utilizes palladium-catalyzed coupling reactions for the formation of C-N bonds in amides. Although specific literature detailing a palladium-catalyzed route to this compound is not prominent, the principles of reactions like the Buchwald-Hartwig amidation are broadly applicable. Such reactions would theoretically involve the coupling of 3-nitroaniline with a suitable chloroacetamide precursor or the coupling of a 3-nitrophenyl-containing species with a protected aminoacetyl group.

More directly related research has shown the use of palladium catalysts in the modification of acetanilide (B955) structures. For example, palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides has been achieved via direct sp² C-H bond activation. beilstein-journals.org This demonstrates the utility of palladium catalysis in functionalizing molecules of this class, even if not for the primary amide bond formation. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

Efforts to develop more environmentally benign synthetic methods have been applied to the production of acetanilides and their derivatives. These green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving atom economy.

One significant green approach is the use of water as a solvent for acylation reactions. While acid chlorides like chloroacetyl chloride are susceptible to hydrolysis, research indicates that N-acylation can be faster than hydrolysis under certain conditions, making aqueous synthesis viable. tandfonline.com This strategy avoids the use of volatile and often toxic chlorinated organic solvents. tandfonline.com

Another green tactic involves the use of solid acid catalysts as alternatives to traditional Lewis acids. Chloroacetylation reactions have been successfully carried out using Fe-modified montmorillonite (B579905) K10 clay. This heterogeneous catalyst can be easily recovered and reused, minimizing waste and simplifying product work-up. The use of such catalysts aligns with green principles by offering good yields and selectivity under milder conditions.

The table below highlights some green chemistry approaches relevant to this synthesis.

PrincipleApproachExampleBenefit
Safer SolventsUse of aqueous mediaChloroacetylation in water or phosphate (B84403) buffer tandfonline.comAvoids hazardous organic solvents like DCM or benzene
CatalysisHeterogeneous clay catalystsChloroacetylation using FeCl3-modified montmorillonite K10 Catalyst is reusable, reduces waste, simple work-up
Atom EconomyUse of efficient base catalystsAmidation using DBU in THF sphinxsai.comMild conditions, high yield, simple precipitation of product, avoids unused acid byproducts sphinxsai.com

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro N 3 Nitrophenyl Acetamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-chloro-N-(3-nitrophenyl)acetamide is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds and functional groups. While direct spectral data for the 3-nitro isomer is not widely published, analysis of its isomers and related compounds allows for a detailed interpretation.

Key vibrational frequencies are anticipated as follows: The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3280-3350 cm⁻¹. The carbonyl (C=O) stretching of the amide group, a strong and prominent band, is typically observed around 1670-1695 cm⁻¹. The aromatic ring C-C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are characteristic and expected to appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-N stretching vibration is anticipated around 1400-1445 cm⁻¹. The C-Cl stretching vibration, typically weaker, is found in the fingerprint region, generally between 785 and 540 cm⁻¹. For comparison, in the related compound 2,2-dichloro-N-(3-nitrophenyl)acetamide, the N-H stretch is observed at 3342 cm⁻¹, the aromatic C-H at 3018 cm⁻¹, and the amide C=O stretch at 1694 cm⁻¹. chemicalbook.com For the 4-nitro isomer, the N-H stretch is reported at 3279.10 cm⁻¹ and the C=O stretch at 1670.41 cm⁻¹. ijpsr.info

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (Amide)3280 - 3350
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Amide I)1670 - 1695
N-H Bend (Amide II)1550 - 1600
NO₂ Asymmetric Stretch1515 - 1560
C-C Stretch (Aromatic)1450 - 1600
C-N Stretch1400 - 1445
NO₂ Symmetric Stretch1335 - 1385
C-Cl Stretch785 - 540

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the nitro group. The symmetric stretch of the NO₂ group, in particular, often gives a strong Raman signal. Data for the 2-nitro isomer shows a spectrum was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule, providing detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H-NMR) Studies

The ¹H-NMR spectrum of this compound in a suitable deuterated solvent (like CDCl₃ or DMSO-d₆) would exhibit distinct signals for the amide proton, the aromatic protons, and the methylene (B1212753) protons of the chloroacetyl group. The amide proton (N-H) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.5-10.5 ppm. The protons of the nitrophenyl ring will show a complex splitting pattern in the aromatic region (δ 7.5-8.5 ppm) due to their meta and ortho couplings. The methylene protons (CH₂) adjacent to the chlorine atom and the carbonyl group will appear as a singlet, expected around δ 4.2-4.5 ppm. For the related 2,2-dichloro-N-(3-nitrophenyl)acetamide, the aromatic protons appear as a multiplet between δ 7.6-8.6 ppm, and the amide proton as a singlet at δ 11.2 ppm. chemicalbook.com

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
N-H (Amide)8.5 - 10.5Singlet
Aromatic-H7.5 - 8.5Multiplet
CH₂ (Chloroacetyl)4.2 - 4.5Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm. The carbons of the nitrophenyl ring will appear in the aromatic region (δ 110-150 ppm), with the carbon attached to the nitro group being significantly deshielded. The carbon atom bonded to the nitrogen (C-N) will also be in this region. The methylene carbon of the chloroacetyl group is expected to have a chemical shift around δ 40-45 ppm. For comparison, in N-(4-chloro-2-nitrophenyl)acetamide, the carbonyl carbon appears at δ 169.0 ppm. rsc.org

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
C (Aromatic, C-NO₂)~148
C (Aromatic, C-N)~140
C (Aromatic)110 - 135
CH₂ (Chloroacetyl)40 - 45

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 214 and an [M+2]⁺ peak with approximately one-third the intensity due to the presence of the ³⁷Cl isotope.

The fragmentation pattern would likely involve the initial loss of the chloroacetyl group or cleavage of the amide bond. Key predicted fragments include the nitrophenyl cation and various smaller fragments resulting from the breakdown of the aromatic ring and the side chain. Predicted mass spectrometry data suggests significant adducts at [M+H]⁺ (m/z 215.02181), [M+Na]⁺ (m/z 237.00375), and [M-H]⁻ (m/z 213.00725). uni.lu The mass spectrum of the 4-nitro isomer shows a top peak at m/z 138, a second highest at m/z 214, and a third highest at m/z 108. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

Fragment Predicted m/z
[C₈H₇ClN₂O₃]⁺ (Molecular Ion)214
[C₈H₇³⁷ClN₂O₃]⁺ (Isotope Peak)216
[C₆H₅N₂O₂]⁺137
[C₆H₄NO₂]⁺122
[C₄H₂Cl]⁺73

Solid-State Structural Analysis and Crystallography

The solid-state structure of this compound provides crucial insights into the molecule's conformation and the non-covalent interactions that govern its crystal lattice. These details are fundamental for understanding its physicochemical properties.

X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. For the family of N-(substituted phenyl)-2-chloroacetamides, these studies reveal a consistent pattern of molecular geometry and intermolecular interactions, which are influenced by the nature and position of substituents on the phenyl ring. nih.govnih.gov While the complete crystal data for the 3-nitro isomer is not fully detailed in the cited literature, extensive studies on related isomers like 2-chloro-N-(4-nitrophenyl)acetamide provide a strong basis for understanding its structural characteristics. nih.gov

Interactive Table: Crystal Data for a Related Isomer

Parameter 2-chloro-N-(4-nitrophenyl)acetamide
Formula C₈H₇ClN₂O₃
Molecular Weight 214.61
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.498 (2)
b (Å) 9.457 (2)
c (Å) 20.205 (5)
V (ų) 1814.9 (7)
Z 8

| Dx (Mg m⁻³) | 1.571 |

A key structural feature of this compound is the conformation of the amide N-H bond relative to the substituents on the phenyl ring. nih.gov In the solid state, the N-H bond adopts an anti conformation with respect to the meta-nitro group. nih.gov This is a noteworthy distinction when compared to its analogue, 2-chloro-N-(3-methylphenyl)acetamide, where the N-H bond is in a syn conformation relative to the meta-methyl group. nih.gov This difference in orientation highlights the influence of the electronic nature of the substituent on the conformational preferences within the crystal lattice. The geometric parameters of this compound are otherwise reported to be similar to those of other related acetanilides. nih.gov

The supramolecular architecture of N-arylacetamides is significantly directed by hydrogen bonding. nih.gov In the crystal structure of this compound, intermolecular N–H⋯O hydrogen bonds are crucial interactions that link molecules together. nih.gov This type of hydrogen bond, where the amide hydrogen acts as the donor and the carbonyl oxygen of a neighboring molecule acts as the acceptor, is a common and dominant feature in the crystal packing of acetanilides. nih.govnih.gov These interactions typically result in the formation of infinite chains of molecules. nih.gov In the closely related isomer, 2-chloro-N-(4-nitrophenyl)acetamide, molecules are linked by these N–H⋯O hydrogen bonds, forming infinite chains that propagate along a specific crystallographic axis.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as the chlorine-35 (³⁵Cl) nucleus. znaturforsch.comnih.gov It provides direct information on the chemical bonding at the halogen site. researchgate.net Studies on a series of substituted N-(phenyl)-2-chloroacetamides, including the nitro-substituted variants, have utilized ³⁵Cl NQR to investigate the effects of phenyl ring substituents on the C-Cl bond. znaturforsch.comresearchgate.net

The ³⁵Cl NQR frequency is sensitive to the electron density distribution around the chlorine atom. In a study of fifteen different N-(methyl, nitro or mixed substituted phenyl)-2-chloroacetamides, the ³⁵Cl NQR frequencies were measured at 77 K. researchgate.net For most of these compounds, a single resonance frequency was detected for the chlorine atom in the chloroacetyl group, indicating a single crystallographically distinct environment for this atom. znaturforsch.comresearchgate.net The measured frequencies for the nitro-substituted isomers provide insight into the electronic influence of the nitro group on the side chain.

Interactive Table: ³⁵Cl NQR Frequencies for N-(nitrophenyl)-2-chloroacetamides at 77 K

Compound Assignment ν (MHz)
N-(2-nitrophenyl)-2-chloroacetamide ω C-Cl 36.420
N-(3-nitrophenyl)-2-chloroacetamide ω C-Cl 36.562
N-(4-nitrophenyl)-2-chloroacetamide ω C-Cl 36.530
N-(2-nitro, 4-chlorophenyl)-2-chloroacetamide ω C-Cl 35.623

The data shows that the position of the nitro group on the phenyl ring subtly influences the ³⁵Cl NQR frequency of the side-chain chlorine. researchgate.net These experimental frequencies can be correlated with substituent parameters, such as Hammett constants, to quantify the electronic effects transmitted through the molecule. znaturforsch.comresearchgate.net

Reactivity Studies and Chemical Transformations of 2 Chloro N 3 Nitrophenyl Acetamide

Nucleophilic Substitution Reactions of the Chloro Group

The most prominent reaction of 2-chloro-N-(3-nitrophenyl)acetamide is the nucleophilic substitution of the chlorine atom. researchgate.net The carbon atom attached to the chlorine is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of α-haloacetamides. researchgate.netijpsr.info

The chlorine atom can be readily displaced by oxygen and nitrogen nucleophiles to form hydroxyl and amino derivatives, respectively.

Hydrolysis: The reaction with water or hydroxide (B78521) ions results in the formation of 2-hydroxy-N-(3-nitrophenyl)acetamide. This hydrolysis reaction typically proceeds by heating the compound in an aqueous solution, which can be neutral, acidic, or basic. The use of a base, such as sodium hydroxide, facilitates the reaction by providing a stronger nucleophile (hydroxide ion). youtube.com

Amination: Reaction with ammonia (B1221849) or primary/secondary amines leads to the corresponding 2-amino-N-(3-nitrophenyl)acetamide derivatives. These reactions are generally carried out by treating the chloroacetamide with an excess of the amine, which can also act as the base to neutralize the HCl formed during the reaction. researchgate.netijpsr.info Alternatively, an inert base like triethylamine (B128534) or potassium carbonate can be used. researchgate.netscielo.br The resulting N-substituted glycinamides are valuable intermediates in medicinal chemistry.

NucleophileProductTypical Reaction Conditions
Water/Hydroxide (e.g., NaOH(aq))2-Hydroxy-N-(3-nitrophenyl)acetamideAqueous solution, heat
Ammonia (NH3)2-Amino-N-(3-nitrophenyl)acetamideAqueous or alcoholic ammonia, room temperature or heat
Primary/Secondary Amine (RNH2/R2NH)2-(Alkylamino)-N-(3-nitrophenyl)acetamideAmine as solvent or in a polar solvent (e.g., ethanol (B145695), DMF), often with a non-nucleophilic base

The nucleophilic substitution at the α-carbon of this compound is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.orgyoutube.com This is characteristic of primary alkyl halides.

In an S_N2 reaction, the rate of the reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. libretexts.org The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org This leads to an inversion of stereochemistry if the carbon were chiral.

The general rate law can be expressed as: Rate = k[C₈H₇ClN₂O₃][Nucleophile]

The presence of the electron-withdrawing phenyl and amide groups influences the reaction rate but does not change the fundamental mechanism from the S_N2 pathway typical for primary chloroalkanes. Steric hindrance around the reaction center is minimal, favoring the S_N2 pathway over the unimolecular (S_N1) alternative. youtube.com

Oxidation Reactions and Novel Product Formation

While less common than nucleophilic substitution, the oxidation of this compound can lead to various products, although specific studies on this compound are not extensively documented. The potential pathways involve the transformation of the side chain or modification of the amide group itself.

Complete hydrolysis of the amide bond under harsh acidic or basic conditions would lead to the formation of 3-nitroaniline (B104315) and chloroacetic acid. However, a more targeted oxidation could potentially yield (3-nitrophenyl)oxamic acid. This transformation would involve the oxidation of the α-chloromethyl group to a carboxylic acid, a reaction that typically requires strong oxidizing agents. For related sulfide (B99878) derivatives of N-aryl chloroacetamides, oxidation to the corresponding sulfone has been achieved using reagents like potassium permanganate. researchgate.net This suggests that the side chain is susceptible to oxidation, although direct conversion to a carboxylic acid from the chloro-derivative is not a standard transformation.

Oxidation can sometimes occur at the amide nitrogen or the aromatic ring, especially given the presence of the activating nitro group. However, such reactions are highly dependent on the specific oxidizing agent used and reaction conditions. Microbial degradation of similar compounds has shown that enzymatic nitration or nitrosylation can occur on the aromatic ring, leading to novel amide products. nih.gov While not a direct chemical oxidation in the traditional sense, it demonstrates a pathway to modified amide products.

Reduction Reactions for Amine and Alcohol Synthesis

The nitro group on the aromatic ring is readily susceptible to reduction, providing a key pathway for synthesizing the corresponding aniline (B41778) derivative. This transformation is a fundamental process in organic synthesis.

The most common method for reducing an aromatic nitro group is catalytic hydrogenation. researchgate.netresearchgate.net This involves reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Key aspects of this reduction include:

Catalysts: Palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support (e.g., Pd/C) are highly effective. mdpi.com

Chemoselectivity: A significant challenge in the hydrogenation of halogenated nitroaromatics is achieving chemoselectivity—reducing the nitro group without simultaneously removing the halogen atom (hydrodehalogenation). researchgate.netresearchgate.net Careful selection of the catalyst, solvent, and reaction conditions is crucial to favor the formation of 2-chloro-N-(3-aminophenyl)acetamide over N-(3-aminophenyl)acetamide.

Alternative Methods: Other reduction methods include using metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or transfer hydrogenation with reagents like ammonium (B1175870) formate. mdpi.com

The reduction of the amide carbonyl group to an amine or the chloro group to a hydrocarbon is also possible but requires stronger reducing agents (e.g., lithium aluminum hydride) and more forcing conditions. These conditions would likely reduce the nitro group as well.

Reagent/CatalystProductTransformation
H2, Pd/C2-Chloro-N-(3-aminophenyl)acetamideSelective reduction of the nitro group
Fe, HCl2-Chloro-N-(3-aminophenyl)acetamideReduction of the nitro group
NaBH4 (in specific cases)This compoundTypically does not reduce nitro or chloro groups under standard conditions
LiAlH4N1-(2-aminoethyl)-N2-ethylbenzene-1,3-diamineReduction of nitro, chloro, and amide groups (hypothetical)

Selective Reduction of the Nitro Group

The selective reduction of the nitro group in aromatic compounds that also contain other reducible functionalities, such as amides and halogens, presents a significant synthetic challenge. researchgate.net Traditional reducing agents often lack the required chemoselectivity. researchgate.net However, a rapid, mild, and efficient method for the selective reduction of the nitro group in this compound to an amino group involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of commercial zinc dust. researchgate.net

This method is advantageous as it proceeds at room temperature, avoids strong acids or the need for pressure equipment, and is compatible with the chloro and amide functionalities present in the molecule. researchgate.netresearchgate.net The reaction is typically completed within a few hours, providing the corresponding amine, N-(3-aminophenyl)-2-chloroacetamide, in good yields. researchgate.net This selective transformation is crucial for synthesizing derivatives where the amino group can be used for further chemical modifications, such as intramolecular cyclization.

Table 1: Selective Reduction of Aromatic Nitro Group

ReactantReagentsConditionsProductKey Advantages
This compoundHydrazine hydrate, Zinc dustRoom TemperatureN-(3-aminophenyl)-2-chloroacetamideHigh selectivity, mild conditions, good yield, compatibility with halogen and amide groups. researchgate.netresearchgate.net

Reduction of the Amide Linkage

The reduction of the amide linkage in this compound to the corresponding amine, N-(2-chloroethyl)-3-nitroaniline, is a complex transformation due to the presence of the more easily reducible nitro group. Standard powerful reducing agents like lithium aluminum hydride (LiAlH₄), which are commonly used for amide reduction, would non-selectively reduce the nitro group as well. youtube.com

Achieving selective reduction of the amide in the presence of a nitro group is challenging and requires carefully chosen reagents and conditions. researchgate.net Modern catalytic systems have been developed for amide reduction that can tolerate various functional groups. organic-chemistry.org For instance, certain platinum-catalyzed reductions or methods involving activation with triflic anhydride (B1165640) followed by hydrosilylation have shown tolerance for nitro groups and aryl halides on other substrates. organic-chemistry.orgorganic-chemistry.org However, specific studies detailing the selective reduction of the amide bond in this compound are not extensively documented, and such a transformation would likely require a specialized catalytic approach to prevent the concomitant reduction of the nitro functionality. researchgate.netorganic-chemistry.org

Cyclization and Heterocyclic Annulation Reactions

The electrophilic carbon of the chloroacetyl group and the potential for introducing a nucleophilic center on the phenyl ring make this compound a valuable precursor for synthesizing novel heterocyclic structures.

Reactions with 1H-Benzo[d]1,2,3-triazole for New Heterocycle Formation

The reactive α-chloro atom in the acetamide (B32628) side chain is susceptible to nucleophilic substitution. This reactivity has been exploited in reactions with heterocyclic nucleophiles like 1H-benzo[d]1,2,3-triazole. Although studies have specifically detailed the reaction starting from the analogous 2,2-dichloro-N-(3-nitrophenyl)acetamide, the principle applies directly to the monochloro compound.

The reaction involves treating this compound with 1H-benzo[d]1,2,3-triazole in a suitable solvent such as acetone, with a base like anhydrous potassium carbonate (K₂CO₃) to facilitate the reaction. The nucleophilic nitrogen of the benzotriazole (B28993) ring displaces the chlorine atom to form a new C-N bond, yielding a novel heterocyclic compound, 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide. This reaction provides a straightforward route to complex molecules incorporating both the nitrophenyl and benzotriazole scaffolds.

Intramolecular Cyclization Pathways for Novel Ring Systems

The structure of this compound is well-suited for conversion into novel cyclic systems through intramolecular reactions, typically following a preliminary modification. A key strategy involves the selective reduction of the nitro group to an amine, as described in section 4.3.1, to generate the intermediate N-(3-aminophenyl)-2-chloroacetamide.

This intermediate possesses both a nucleophilic primary amine on the phenyl ring and an electrophilic carbon in the chloroacetyl side chain. Under basic conditions, this molecule can undergo an intramolecular nucleophilic substitution. The amino group attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new seven-membered ring. This type of reaction is a common strategy for the synthesis of 1,4-benzodiazepine (B1214927) derivatives, resulting in the formation of a 4-amino-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one ring system. This pathway highlights the utility of this compound as a versatile starting material for building complex heterocyclic architectures.

Computational Chemistry and Theoretical Investigations of 2 Chloro N 3 Nitrophenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-chloro-N-(3-nitrophenyl)acetamide. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules. These calculations can optimize the molecule's geometry to its lowest energy state and predict a wide range of electronic and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.

For acetamide (B32628) derivatives, the HOMO-LUMO gap helps to understand the charge transfer that can occur within the molecule. For instance, in a study of related 2-(3-methoxyphenylamino)-2-oxoethyl acrylate, the HOMO-LUMO energy gap was determined to be 3.937 eV, indicating that significant charge transfer happens within the molecule. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and chemical potential, can also be derived from the energies of these frontier orbitals. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. The presence of the electron-withdrawing nitro group (-NO₂) and the chloroacetyl group in this compound significantly influences its electronic properties, affecting the electron density distribution across the phenyl ring and the amide linkage.

Conformation Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's function and interactions. For flexible molecules like this compound, multiple conformations may exist. Conformation analysis through computational methods aims to identify the most stable conformers.

A key structural feature of this molecule is the relative orientation of the N-H bond of the amide group and the substituents on the phenyl ring. Experimental and comparative studies have shown that for this compound, the conformation of the N-H bond is anti with respect to the meta-nitro group. nih.gov This is in contrast to a syn conformation observed in the related 2-chloro-N-(3-methylphenyl)acetamide. nih.gov

To explore the conformational landscape more thoroughly, chemists perform Potential Energy Surface (PES) scans. researchgate.netreadthedocs.io This technique involves systematically changing specific dihedral angles (torsional angles) in the molecule and calculating the energy at each step, while allowing the rest of the molecule's geometry to relax. q-chem.com The resulting plot of energy versus the dihedral angle reveals the low-energy conformations (minima on the surface) and the energy barriers to rotation between them (maxima on the surface). readthedocs.ioq-chem.com For this compound, PES scans would typically focus on the rotation around the C(phenyl)-N bond and the N-C(carbonyl) bond to map out the stable arrangements of the chloroacetamide side chain relative to the nitrophenyl ring.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. After optimizing the molecule's geometry to an energy minimum, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. Comparing calculated vibrational spectra with experimental Fourier-transform infrared (FTIR) and Raman spectra helps in assigning the observed spectral bands to specific molecular motions. For acetamide, comparisons between different computational methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been used to analyze its vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Calculations can predict the ¹H and ¹³C NMR spectra. mdpi.com The predicted shifts are valuable for confirming the molecular structure and for assigning signals in complex experimental spectra. The chemical shifts in this compound are influenced by the electronic environment of each nucleus. For example, the electronegativity and magnetic anisotropy of the nitro and chloro groups will cause predictable shifts in the signals of nearby aromatic and aliphatic protons and carbons. ucl.ac.uk

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations typically focus on a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the behavior of a molecule over time, often in the presence of solvent molecules or within a larger biological system. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system.

For this compound, MD simulations could be employed to explore its conformational space more extensively than is possible with static PES scans. By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different conformations and determine their relative populations at a given temperature. Furthermore, MD is invaluable for studying intermolecular interactions. Placing the molecule in a simulation box with water, for example, allows for the detailed analysis of hydrogen bonding patterns between the amide group, the nitro group, and the surrounding solvent molecules. Such simulations can also reveal how the molecule interacts with other solutes or within a crystal lattice, providing insight into its packing and solid-state properties.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for a reaction can be constructed. Of particular importance is the location of transition states, which are the energy maxima along the minimum energy path connecting reactants and products. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For a molecule like this compound, theoretical methods could be used to investigate various reactions, such as its synthesis or decomposition. For example, studies on the thermal decomposition of related diacetamides have used DFT to investigate proposed mechanisms involving six-membered ring transition states. nih.gov Similarly, theoretical investigations of cycloaddition reactions involving other organic molecules have successfully used ab initio methods to map out one-step and multi-step reaction pathways, identifying the activation barriers and thermodynamic favorability of different regioisomeric channels. scielo.org.mx Such an approach could be applied to understand the reactivity of the chloroacetyl group or the aromatic ring in this compound in various chemical transformations.

Quantitative Structure-Reactivity Relationships (QSRR) via Computational Modeling

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These models rely on calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

For the class of N-(substituted phenyl)-2-chloroacetamides, QSAR studies have been performed to understand their antimicrobial properties. nih.govresearchgate.net In these studies, various molecular descriptors are calculated for each compound in the series. These descriptors can include:

Constitutional descriptors: Molecular Weight (MW)

Topological descriptors: Topological Polar Surface Area (TPSA)

Physicochemical descriptors: LogP (a measure of lipophilicity), number of hydrogen bond donors (HBD), and acceptors (HBA) nih.gov

A statistical model is then built to relate these descriptors to the observed activity (e.g., minimum inhibitory concentration). Studies on related chloroacetamides have confirmed that biological activity varies with the position and nature of substituents on the phenyl ring. nih.govresearchgate.net Specifically, the presence of electron-withdrawing groups, such as the nitro group in this compound, has been noted to influence antimicrobial activity. nih.gov A QSRR model for this series could quantify the impact of the 3-nitro substituent on the molecule's reactivity in a given chemical process.

Synthesis and Characterization of Derivatives and Analogues of 2 Chloro N 3 Nitrophenyl Acetamide

Phenyl Ring Substituent Modifications and Their Chemical Impact

The strategic placement of various functional groups on the phenyl ring of 2-chloro-N-(3-nitrophenyl)acetamide analogues allows for the fine-tuning of their electronic properties and reactivity.

Influence of Halogen (e.g., fluoro, chloro) Substituents on Electronic Properties and Reactivity

The introduction of halogen atoms to the phenyl ring of N-phenylacetamide derivatives significantly alters their electronic landscape and reactivity. Halogens, being electronegative, withdraw electron density from the aromatic ring through an inductive effect. nih.gov This electron-withdrawing nature generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Fluorine, the most electronegative halogen, exerts the strongest inductive effect. nih.gov The activating influence of fluorine substituents in reactions with nucleophiles like ammonia (B1221849) has been observed to be significant. rsc.org Studies on polyfluoropyridines have shown that the activating effect of fluorine atoms decreases as their distance from the reaction center increases. rsc.org

The presence of a chloro substituent, as seen in the synthesis of 2-chloro-N-(3-chlorophenyl)acetamide, also impacts the compound's properties, resulting in a distinct melting point and spectral characteristics compared to the unsubstituted analogue. ijpsr.info The reactivity of halogenated N-phenylacetamides is a key area of investigation, with research exploring their use in synthesizing new bioactive agents. ijpsr.inforesearchgate.net The choice of halogen and its position on the phenyl ring can be used to modulate the reactivity of the acetamide (B32628) for various applications. numberanalytics.com

Table 1: Comparison of Halogenated N-Phenylacetamide Derivatives

CompoundSubstituentKey ObservationReference
2-chloro-N-(3-chlorophenyl)acetamidem-chloroCrystalline solid, distinct melting point of 98-100°C. ijpsr.info
PolyfluoropyridinesFluoroStrong activation towards nucleophilic substitution. rsc.org
C₁₆H₁₀X₂O₂ (X=F, Cl, Br, I)HalogensSignificant influence on electronic structure and optical properties. nih.gov

Impact of Nitro Group Positional Isomerism (ortho, para) on Compound Behavior

The position of the nitro group (NO₂) on the phenyl ring—ortho, meta, or para—has a profound effect on the compound's behavior due to resonance and inductive effects. The nitro group is a strong electron-withdrawing group, and its ability to delocalize electron density is most effective when it is in the ortho or para position relative to another substituent. youtube.comquora.com

In nucleophilic aromatic substitution reactions, a nitro group at the ortho or para position can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, thereby increasing the reaction rate. youtube.comquora.com This is because the negative charge can be delocalized onto the nitro group. youtube.com When the nitro group is at the meta position, it cannot participate in this resonance stabilization, and its influence is primarily through the weaker inductive effect. youtube.comquora.com

For instance, in the context of chlorobenzene, the presence of a nitro group at the ortho or para position makes the chlorine atom more susceptible to nucleophilic substitution. youtube.com The differing electronic environments of ortho- and para-nitro isomers can be distinguished using techniques like tandem mass spectrometry. nih.gov The distinct fragmentation patterns observed for positional isomers of nitro meso-tetraphenylporphyrins allow for their clear differentiation. nih.gov

Table 2: Influence of Nitro Group Position on Reactivity

Isomer PositionEffect on Nucleophilic Aromatic SubstitutionReasonReference
OrthoActivatingResonance stabilization of the intermediate. youtube.comquora.com
ParaActivatingResonance stabilization of the intermediate. youtube.comquora.com
MetaDeactivating (relative to ortho/para)No resonance stabilization; only inductive effect. youtube.comquora.com

Effects of Alkyl and Hydroxyl Substitutions on Structural and Chemical Features

The introduction of alkyl and hydroxyl groups onto the phenyl ring of N-phenylacetamide derivatives brings about changes in their structural and chemical characteristics. Alkyl groups, being electron-donating, increase the electron density on the aromatic ring through an inductive effect (+I) and hyperconjugation. ncert.nic.in This increased electron density can affect the reactivity of the molecule. For example, in the synthesis of N-alkyl/aryl acetamide derivatives, the nature of the alkyl group can influence the reaction yield and the properties of the final product. ijpsr.info

Hydroxyl (-OH) groups are activating groups that can donate electron density to the ring through resonance. They can also participate in hydrogen bonding, which can significantly affect the compound's physical properties, such as melting point and solubility. The presence of a hydroxyl group can also provide a site for further chemical modification, such as O-alkylation. organic-chemistry.org The study of N-substituted phenylacetamides with various alkyl groups has shown that the size of the alkyl group may not significantly influence the degree of conversion in certain alkylation reactions. researchgate.net

Variations in the Acetamide Side Chain Structure

Modifications to the acetamide side chain of this compound offer another avenue for altering its chemical properties and reactivity.

Introduction of Multiple Halogens (e.g., Dichloro-, Trichloro-acetamides)

Increasing the number of halogen atoms on the acetamide side chain, for instance, moving from chloro- to dichloro- or trichloro-acetamides, significantly enhances the electrophilicity of the carbonyl carbon. This is due to the strong electron-withdrawing inductive effect of the additional halogen atoms.

The synthesis of poly(dichlorophosphazene) (B1141720) from P-trichloro-N-(dichlorophosphoryl)monophosphazene highlights a process involving highly chlorinated phosphorus-nitrogen compounds. While not a direct analogue, this demonstrates the chemistry of molecules with multiple chlorine atoms. In organic synthesis, the use of N-halosuccinimides (like N-chlorosuccinimide and N-bromosuccinimide) is a common method for halogenating various substrates. organic-chemistry.org The reactivity of these N-haloamides underscores the influence of the halogen on the amide structure. researchgate.net Under basic conditions, the presence of multiple halogens on the alpha-carbon can lead to reactions like the haloform reaction for methyl ketones. msu.edu

Alpha-Carbon Substitutions and Their Influence on Reactivity

The carbon atom adjacent to the carbonyl group in the acetamide side chain, known as the alpha-carbon, is a key site for chemical reactions. libretexts.org Substitution reactions at the alpha-carbon are common for carbonyl compounds and can proceed through either an enol or enolate ion intermediate. wikipedia.orglibretexts.org

The acidity of the alpha-hydrogens allows for their removal by a base to form an enolate, which is a potent nucleophile. wikipedia.org This enolate can then react with various electrophiles, leading to alpha-substitution. The nature of the substituent at the alpha-carbon can influence the stability of the enol or enolate and, consequently, the reactivity of the compound. libretexts.org For instance, the halogenation of ketones at the alpha-position is a well-established reaction that proceeds via an acid-catalyzed enol intermediate. wikipedia.org The introduction of substituents at the alpha-carbon can create chiral centers, potentially leading to racemic mixtures of products. libretexts.org The reactivity of the alpha-carbon is central to many carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction. libretexts.org

Synthesis of Complex Heterocyclic Derivatives Utilizing this compound as a Precursor

The reactive nature of the α-chloroacetyl group in this compound renders it a valuable and versatile precursor for the synthesis of a variety of complex heterocyclic derivatives. The presence of both an electrophilic carbon atom in the chloroacetyl moiety and a nucleophilic secondary amide allows for its participation in various cyclization and cyclocondensation reactions. This section explores the utility of this compound in constructing key heterocyclic scaffolds, with a particular focus on thiazoles and the potential for forming other systems like thiadiazines.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely employed method for the formation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide or thiourea (B124793) derivative. nih.gov In this context, this compound serves as the α-halocarbonyl component. The reaction with thiourea proceeds via a cyclocondensation mechanism to yield 2-amino-N-(3-nitrophenyl)thiazole derivatives.

The general reaction involves the initial S-alkylation of thiourea by the chloroacetamide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The reaction conditions, such as the choice of solvent and the use of a base, can influence the reaction rate and yield.

While specific research detailing a wide array of complex heterocyclic derivatives from this compound is not extensively documented in publicly available literature, the principles of heterocyclic synthesis allow for extrapolation based on the reactivity of similar N-substituted chloroacetamides. The reaction of 2-chloro-N-(aryl)acetamides with various dinucleophilic reagents is a well-established route to a multitude of heterocyclic systems.

For instance, the reaction of chloroacetamide derivatives with thiosemicarbazide (B42300) can lead to the formation of 1,3,4-thiadiazine derivatives. researchgate.net This transformation typically involves the initial alkylation of the sulfur atom of thiosemicarbazide, followed by an intramolecular cyclization involving one of the nitrogen atoms. The specific regioisomer formed can depend on the reaction conditions.

The following table outlines representative synthetic pathways for heterocyclic derivatives using chloroacetamide precursors, including examples analogous to reactions with this compound.

Heterocyclic SystemReactant(s) with this compoundGeneral Reaction ConditionsProduct ClassReference
ThiazoleThioureaReflux in ethanol (B145695) or other suitable solvent, often with a base like ammonia or pyridine.2-Amino-N-(3-nitrophenyl)thiazole derivatives
1,3,4-ThiadiazoleThiosemicarbazide in the presence of a dehydrating agent (e.g., concentrated H₂SO₄ or POCl₃)Refluxing in a suitable solvent.5-((3-Nitrophenyl)amino)methyl-1,3,4-thiadiazole derivatives nih.govsbq.org.brijpcbs.com
1,3,4-ThiadiazineThiosemicarbazideReaction in a suitable solvent, potentially with a base to facilitate cyclization.2-((3-Nitrophenyl)amino)acetamido-1,3,4-thiadiazine derivatives researchgate.netbiointerfaceresearch.com
Fused Heterocycles (e.g., Pyranothiazoles)Multi-step synthesis involving initial thiazole formation followed by reaction with other reagents like malononitrile (B47326) and aldehydes.Varies depending on the specific target molecule; often involves multicomponent reactions.Complex fused heterocyclic systems containing the N-(3-nitrophenyl)thiazole moiety iaea.org

The research into the synthesis of novel heterocyclic compounds is a dynamic field, and the utility of versatile precursors like this compound continues to be explored. The development of one-pot and multicomponent reactions, in particular, offers efficient and atom-economical routes to complex molecular architectures. nih.gov While direct and extensive literature on the application of this compound in these modern synthetic strategies is not abundant, its inherent reactivity suggests significant potential for future applications in the synthesis of diverse and complex heterocyclic derivatives.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Key Intermediate in Diverse Organic Transformations

2-Chloro-N-(3-nitrophenyl)acetamide is a versatile intermediate in a range of organic transformations. The presence of the α-chloro group makes the methylene (B1212753) carbon susceptible to nucleophilic substitution, while the nitro group can be reduced to an amine, offering a pathway to further functionalization.

Research has demonstrated the utility of N-substituted 2-chloroacetamides in the synthesis of various derivatives. For instance, compounds of this class are prepared by reacting anilines with chloroacetyl chloride. nih.gov One study details the synthesis of this compound, reporting a yield of 80% and a melting point of 91–92 °C. nih.gov These chloroacetamide intermediates are crucial for creating more complex molecules. For example, they can be reacted with nucleophiles like 2-mercaptobenzimidazole (B194830) to form new C-S bonds, leading to the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov

The reactivity of the chloroacetamide moiety is central to its role as a synthetic intermediate. It readily participates in substitution reactions with various nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of a wide array of molecular frameworks. The general scheme for the synthesis of N-substituted chloroacetamides involves the reaction of a primary or secondary amine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl formed during the reaction. ijpsr.info

Table 1: Synthesis and Properties of this compound
ParameterValueReference
Yield80% nih.gov
Melting Point91–92 °C nih.gov
Starting Materials3-nitroaniline (B104315), Chloroacetyl chloride nih.gov

Utilization in the Construction of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. nih.gov this compound and its analogs are valuable precursors for the synthesis of these complex structures. The chloroacetamide functionality provides a convenient handle for cyclization reactions, leading to the formation of various heterocyclic rings.

One of the key applications of N-aryl chloroacetamides is in the synthesis of benzothiazoles and other related heterocyclic systems. researchgate.net The general strategy involves the reaction of the chloroacetamide with a suitable binucleophile, where one nucleophilic center displaces the chloride and the other participates in a cyclization step. For example, the reaction of a chloroacetamide derivative with 2-mercaptobenzothiazole (B37678) leads to the formation of an N-aryl-2-(benzothiazol-2-ylthio)acetamide. researchgate.net This intermediate can then undergo further transformations to yield more complex heterocyclic scaffolds. researchgate.net

The synthesis of 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group has been achieved through a multi-step reaction sequence where a related compound, 2-chloroacetamide, was used as a reactant. acs.org This highlights the general utility of the chloroacetamide moiety in building such heterocyclic systems. The versatility of these intermediates allows for the construction of a diverse library of nitrogen-containing heterocycles, which are of significant interest for their potential biological activities. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Synthesized from Chloroacetamide Derivatives
Heterocyclic ScaffoldGeneral PrecursorKey Reaction TypeReference
Benzothiazole derivativesN-Aryl-2-chloroacetamideNucleophilic substitution followed by cyclization researchgate.netresearchgate.net
Tetrahydroisoquinolines2-ChloroacetamideCyclocondensation acs.org
Thieno[2,3-b]pyridinesN-Aryl-2-chloroacetamideSubstitution and subsequent cyclization researchgate.net

Exploration in the Rational Design of Functional Molecules (e.g., ligand design for targeted interactions)

The structural features of this compound make it an attractive scaffold for the rational design of functional molecules, including ligands for targeted biological interactions. The amide linkage provides a rigidifying element and a hydrogen bond donor/acceptor site, while the nitrophenyl group can be involved in π-stacking and other non-covalent interactions.

In the context of drug design, derivatives of this compound have been explored as potential therapeutic agents. For instance, a series of phenylacetamides were designed and synthesized as potential antidepressant agents. nih.gov The design strategy involved modifying a hit molecule to create a library of twenty-five 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which were synthesized from the corresponding 2-chloro-N-substituted-acetamides. nih.gov

The ability to systematically modify the structure of this compound allows for the fine-tuning of its properties to achieve desired interactions with a biological target. The chloroacetamide group enables the attachment of various pharmacophoric groups, while the substitution pattern on the phenyl ring can be altered to optimize binding affinity and selectivity. A related compound, 2-chloro-N-(2-nitrophenyl)acetamide, is described as a ligand for thionyl chloride and a bioactive molecule. biosynth.com

Potential in Luminescence-Based Chemical Sensing (mechanistic principles for ion detection)

While direct studies on the luminescence sensing properties of this compound are not extensively reported, the underlying principles and the behavior of structurally similar compounds suggest its potential in this area. The nitroaromatic and amide moieties can act as signaling units in a chemosensor.

The mechanism of sensing often relies on processes such as photoinduced electron transfer (PET), internal charge transfer (ICT), or hydrogen bonding interactions upon binding of an analyte. For example, a sensor for fluoride (B91410) ions was developed from a derivative of 2-chloro-N-(4-nitrophenyl)acetamide. mdpi.com The interaction of the sensor with fluoride ions led to a color change from pale yellow to orange, and a new absorption band appeared, indicating an internal charge transfer process. mdpi.com The deprotonation of the amide N-H by the basic anion is a common sensing mechanism for amide-based sensors.

Future Directions and Emerging Research Avenues for 2 Chloro N 3 Nitrophenyl Acetamide

Development of Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of 2-chloro-N-(3-nitrophenyl)acetamide, like many N-arylacetamides, often involves the reaction of an aniline (B41778) with chloroacetyl chloride. nih.gov While effective at a lab scale, these methods can present challenges in terms of sustainability and scalability, often relying on hazardous reagents and generating significant waste. mdpi.com Future research is poised to address these limitations by embracing the principles of green chemistry.

Key areas of investigation will include the development of catalytic, one-pot syntheses that minimize waste and energy consumption. For instance, exploring alternative, less hazardous acylating agents or developing catalytic systems that can directly couple 3-nitroaniline (B104315) with a chloroacetic acid equivalent would represent a significant step forward. Electrochemical methods, which can often be performed at room temperature without the need for chemical oxidants or catalysts, present another promising avenue for a greener synthesis of N-arylacetamides. rsc.org

The scalability of these new synthetic routes will be a critical consideration. This involves not only improving the reaction yield and efficiency but also designing processes that are amenable to continuous flow manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated, on-demand production.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Research Focus
Catalytic Amidation Reduced waste, higher atom economy, milder reaction conditions. Development of novel catalysts (e.g., transition metal-based or organocatalysts) for the direct coupling of 3-nitroaniline and a chloroacetic acid source.
Electrochemical Synthesis Avoidance of hazardous reagents, room temperature operation, high selectivity. Optimization of electrode materials and reaction conditions for the direct α-amidation of a suitable precursor. rsc.org
Continuous Flow Synthesis Enhanced safety, improved process control, ease of scalability. Adaptation of optimized batch reactions to a continuous flow setup, incorporating in-line purification techniques.
Green Solvents Reduced environmental impact, improved worker safety. Investigation of benign solvent alternatives such as water, supercritical CO2, or bio-based solvents for the synthesis.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Studies

A deep understanding of reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. Process Analytical Technology (PAT) offers a suite of tools for the real-time, in-situ monitoring of chemical reactions, providing a wealth of data that is often inaccessible through traditional offline analysis. katsura-chemical.co.jpresearchgate.net

Future research will likely see the application of techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) to track the concentration of reactants, intermediates, and the final product throughout the course of the reaction. katsura-chemical.co.jp This would allow for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of process parameters like temperature, pressure, and reagent addition rates. The integration of these spectroscopic tools with automated synthesis platforms would enable the rapid and efficient development of robust and reproducible synthetic protocols. katsura-chemical.co.jp

Beyond process optimization, advanced spectroscopic methods can provide invaluable mechanistic insights. For instance, techniques like dynamic NMR spectroscopy could be employed to study the conformational dynamics of this compound and its intermediates in solution, shedding light on the factors that govern its reactivity.

Table 2: Application of PAT in the Synthesis of this compound

PAT Tool Information Gained Potential Impact
In-situ FTIR (ReactIR) Real-time concentration profiles of reactants, intermediates, and product. Precise reaction endpoint determination, kinetic modeling, impurity profiling. katsura-chemical.co.jp
In-situ Raman Spectroscopy Complementary vibrational information, particularly for symmetric bonds. Enhanced mechanistic understanding, monitoring of polymorphic forms during crystallization.
Dynamic NMR Spectroscopy Information on molecular dynamics and conformational changes. Elucidation of reaction mechanisms and the influence of molecular structure on reactivity.
Power Compensation Calorimetry (PCC) Real-time heat flow data. Assessment of reaction thermodynamics and safety parameters. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. nih.gov For this compound, AI and machine learning (ML) offer powerful tools for both predicting its properties and designing more efficient synthetic routes.

Furthermore, ML models can be trained to predict the physicochemical and biological properties of this compound and its derivatives. By developing quantitative structure-activity relationship (QSAR) models, it would be possible to predict properties such as solubility, reactivity, and potential biological activities based on molecular descriptors. This predictive capability is invaluable for guiding the design of new derivatives with desired characteristics.

Table 3: Potential AI and ML Applications for this compound

Application AI/ML Tool Expected Outcome
Retrosynthesis Planning AI-driven retrosynthesis platforms (e.g., based on transformer models) Generation of novel, efficient, and sustainable synthetic routes. chemcopilot.comarxiv.org
Property Prediction Quantitative Structure-Activity Relationship (QSAR) models Prediction of physicochemical properties and potential biological activities of derivatives.
Reaction Optimization Bayesian optimization algorithms Efficient exploration of reaction parameter space to maximize yield and minimize impurities.
Mechanism Elucidation Analysis of large datasets from high-throughput experimentation Identification of key factors influencing reaction outcomes and mechanistic pathways.

Exploration of New Reactivity Modes and Catalytic Transformations

The chemical reactivity of this compound is largely dictated by the electrophilic carbon of the chloromethyl group and the nucleophilic character of the amide nitrogen, as well as the electronic effects of the nitrophenyl ring. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. researchgate.net

Future research will likely focus on exploring new reactivity modes and catalytic transformations of this compound. This could involve leveraging the reactivity of the C-Cl bond to participate in a wider range of coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, to introduce novel substituents and build molecular complexity. The development of novel catalytic systems will be key to achieving these transformations with high efficiency and selectivity.

Furthermore, the nitro group on the aromatic ring offers a handle for a variety of chemical modifications. Its reduction to an amino group would provide a new point for derivatization, opening up a different chemical space for exploration. The development of selective catalytic methods for the reduction of the nitro group in the presence of the reactive chloroacetamide moiety would be a significant synthetic achievement.

Rational Computational Design of Novel Functional Derivatives

Computational chemistry provides a powerful platform for the rational design of novel molecules with specific, predetermined properties. frontiersin.org Through the use of quantum chemical calculations, it is possible to model the electronic structure, geometry, and reactivity of this compound and its hypothetical derivatives with a high degree of accuracy. frontiersin.orgresearchgate.net

Future research in this area will focus on using computational methods, such as Density Functional Theory (DFT), to design new derivatives of this compound with tailored functionalities. For example, by systematically modifying the substituents on the phenyl ring or by replacing the chlorine atom with other functional groups, it is possible to modulate the electronic properties of the molecule and, consequently, its reactivity and potential biological activity.

These in silico studies can be used to screen large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental evaluation. This "design-before-synthesis" approach can significantly accelerate the discovery of new functional molecules by focusing laboratory efforts on compounds with the highest probability of success.

Table 4: Computational Approaches for the Design of this compound Derivatives

Computational Method Application Desired Outcome
Density Functional Theory (DFT) Calculation of molecular orbitals, electrostatic potential, and reaction energies. Prediction of reactivity, stability, and potential interaction sites of new derivatives. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the molecule in different environments. Understanding of conformational preferences and interactions with biological macromolecules.
Virtual Screening/Docking Docking of virtual libraries of derivatives into the active sites of target proteins. Identification of derivatives with high binding affinity for specific biological targets.
Quantum Mechanics/Machine Learning (QM/ML) Development of highly accurate predictive models for molecular properties. Rapid and accurate prediction of the properties of a large number of virtual derivatives.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(3-nitrophenyl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of 3-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide). Methodological refinements include optimizing molar ratios, temperature (e.g., 0–5°C for exothermic control), and solvent selection (e.g., acetone or DMF). Yields can vary (51–80%) depending on purification techniques like recrystallization from ethanol . Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies amide C=O (~1649–1670 cm⁻¹) and nitro group (~1344 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals aromatic proton signals (δ 7.5–8.5 ppm) and the acetamide CH₂ group (δ 4.2 ppm) .
  • Melting point analysis : Consistency in melting points (e.g., 85–92°C) confirms purity .

Q. What preliminary biological activities are reported for structurally related chloroacetamides?

Analogous compounds exhibit herbicidal, antibacterial, and cytotoxic properties. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide shows activity against Klebsiella pneumoniae without significant cytotoxicity . However, nitroaryl derivatives may pose carcinogenic risks in rodent models (e.g., nasal tumors in rats) .

Advanced Research Questions

Q. How do substituent effects influence the solid-state conformation of this compound?

X-ray crystallography reveals that the meta-nitro group induces an antiperiplanar conformation of the N–H bond relative to the nitro substituent, contrasting with syn conformations in methyl-substituted analogs. This steric and electronic interplay affects hydrogen-bonding networks, forming infinite chains via N–H⋯O interactions .

Q. What contradictions exist in crystallographic data for chloroacetamide derivatives, and how are they resolved?

Discrepancies arise in hydrogen-bonding patterns due to substituent polarity. For example:

  • 3-Nitrophenyl derivatives form chains along the b-axis via dual N–H⋯O bonds .
  • Methyl-substituted analogs adopt different packing due to weaker van der Waals interactions . Resolution involves comparative analysis with SHELX-refined structures and DFT calculations .

Q. What methodological strategies are used to assess structure-activity relationships (SAR) for nitroaryl acetamides?

SAR studies combine:

  • Synthetic diversification : Introducing electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -CH₃) at meta/para positions .
  • Biological assays : Testing against bacterial strains (e.g., K. pneumoniae) or cancer cell lines .
  • Computational docking : Predicting binding affinities to enzymes like acetylcholinesterase or bacterial efflux pumps .

Q. How can combinatorial approaches enhance the bioactivity of this compound?

Synergistic studies with antibiotics (e.g., ciprofloxacin) reveal enhanced antibacterial effects via efflux pump inhibition. Methodologies include:

  • Checkerboard assays : Determining fractional inhibitory concentration (FIC) indices .
  • Time-kill curves : Quantifying bactericidal kinetics under combinatorial treatment .

Safety and Handling

Q. What precautions are recommended for handling this compound?

Assume hazards akin to aromatic nitro compounds:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store in airtight containers away from reductants (risk of explosive decomposition) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.